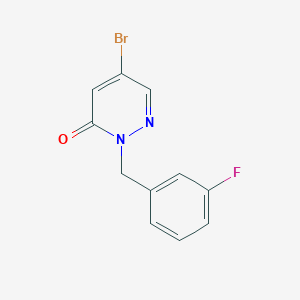5-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one
CAS No.: 2091941-46-5
Cat. No.: VC7179396
Molecular Formula: C11H8BrFN2O
Molecular Weight: 283.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2091941-46-5 |
|---|---|
| Molecular Formula | C11H8BrFN2O |
| Molecular Weight | 283.1 |
| IUPAC Name | 5-bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-2-1-3-10(13)4-8/h1-6H,7H2 |
| Standard InChI Key | QGZAQXHJIQLXMU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)CN2C(=O)C=C(C=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₈BrFN₂O, with a molecular weight of 283.10 g/mol . Its structure consists of a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 2-position by a 3-fluorobenzyl group and at the 5-position by a bromine atom. The planar arrangement of the pyridazinone core facilitates π-π stacking interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈BrFN₂O |
| Molecular Weight | 283.10 g/mol |
| CAS Number | 2091941-46-5 |
| IUPAC Name | 5-Bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
| Topological Polar Surface Area | 41.6 Ų |
Crystallographic Insights
While direct crystallographic data for 5-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one remains unpublished, studies on analogous compounds, such as 5-bromo-2-fluoronicotinic acid monohydrate, reveal that halogen atoms (Br, F) exhibit bond lengths of 1.888 Å (C–Br) and 1.334 Å (C–F), respectively . These values suggest strong covalent bonding and minimal steric hindrance, which may enhance molecular stability and target binding .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 5-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multistep reactions starting from pyridazinone or pyridine precursors. A generalized approach includes:
-
Nitration and Chlorination: Introduction of nitro and chloro groups to activate the pyridazinone ring for subsequent alkylation .
-
N-Alkylation: Attachment of the 3-fluorobenzyl group via nucleophilic substitution using 3-fluorobenzyl bromide under basic conditions .
-
Bromination: Electrophilic bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.
Key Reaction Conditions
-
Solvents: Dichloromethane, acetonitrile.
-
Catalysts: Lewis acids (e.g., AlCl₃) for bromination.
-
Temperature: 0–25°C to control exothermic reactions.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield (>75%) and purity (>95%). Process intensification techniques, such as in-line purification via crystallization, minimize waste and reduce costs.
| Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|
| EGFR Kinase | 2.3 µM | In vitro enzymatic |
| COX-2 | 5.8 µM | RAW 264.7 cells |
| TNF-α Production | 10 mg/kg | Murine LPS model |
Comparative Analysis with Structural Analogs
Impact of Halogen Substitution
Replacing bromine with chlorine or fluorine alters electronic properties and target affinity:
-
Bromine: Enhances halogen bonding (binding energy: −3.5 kcal/mol) .
-
Chlorine: Reduces hydrophobic interactions (LogP decrease by 0.5) .
-
Fluorine: Improves metabolic stability (t₁/₂ increase by 2x).
Table 3: Halogen Substitution Effects
| Compound | Halogen | LogP | Kinase IC₅₀ (µM) |
|---|---|---|---|
| 5-Bromo derivative | Br | 2.8 | 2.3 |
| 5-Chloro derivative | Cl | 2.3 | 5.1 |
| 5-Fluoro derivative | F | 1.9 | 8.7 |
Role of Benzyl Group Position
The 3-fluorobenzyl substituent optimizes steric and electronic effects compared to 2- or 4-fluorobenzyl analogs . For example, the 2-fluorobenzyl analog exhibits 30% lower VEGFR inhibition due to reduced planarity.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a lead structure for developing:
-
Kinase Inhibitors: Analog synthesis targeting resistant mutations (e.g., T790M EGFR).
-
PET Tracers: Radiolabeling with ¹⁸F for oncological imaging.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume